2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as acetyl, methyl, chloro, and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonation reaction using methanesulfonyl chloride in the presence of a base like pyridine.
Acetylation and Methylation: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively, using acetyl chloride and methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit enzymes like kinases or proteases by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
- 2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
Uniqueness
The uniqueness of 2-ACETYL-3,5-DIMETHYLPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Compared to other pyrimidine derivatives, this compound exhibits enhanced stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C23H21ClN2O5S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
(2-acetyl-3,5-dimethylphenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-13-5-7-17(8-6-13)12-32(29,30)23-25-11-18(24)21(26-23)22(28)31-19-10-14(2)9-15(3)20(19)16(4)27/h5-11H,12H2,1-4H3 |
InChI Key |
YEJVAAQLDPFZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC(=CC(=C3C(=O)C)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.